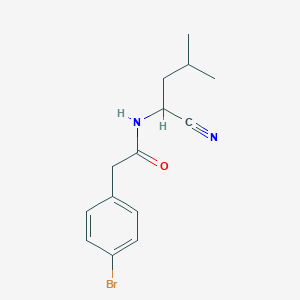

![molecular formula C22H14ClF2N7O2 B2876067 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1170829-29-4](/img/structure/B2876067.png)

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

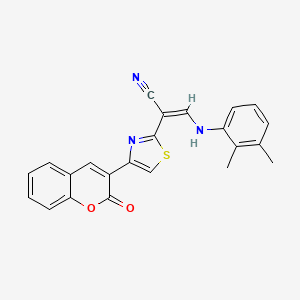

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3,4-difluorobenzamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a fused ring system containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. These can include substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atoms could affect its polarity and solubility, while the multiple ring systems could influence its stability and reactivity .Aplicaciones Científicas De Investigación

Antitubercular Agents

Pyrazolo[3,4-d]pyrimidine derivatives have been explored as potential antitubercular agents. These compounds have shown in vitro activity against strains of Mycobacterium tuberculosis, with some derivatives displaying minimum inhibitory concentration (MIC) values in the sub-micromolar range . The study of these derivatives provides insights into the contributions of different substitutions at the C-4 position of the 7-deazapurine ring, which is crucial for antitubercular activity.

Cancer Therapeutics

The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop inhibitors of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival . These inhibitors have potential as antitumor agents due to their ability to modulate signaling through PKB, which is frequently deregulated in cancer. Some derivatives have shown strong inhibition of tumor growth in xenograft models at well-tolerated doses .

Antibacterial Activity

Compounds with the pyrazolo[3,4-d]pyrimidine core have been synthesized and screened for antibacterial activity against various bacterial strains, including Gram-negative and Gram-positive bacteria . Some derivatives exhibited higher antibacterial activity than standard drugs, highlighting the therapeutic potential of this class of compounds.

Drug Metabolism and Pharmacokinetics (DMPK)

Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated good preclinical DMPK properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, as well as inhibition of tumor growth in a breast cancer xenograft model.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine framework has been incorporated into compounds that showed good anticancer activity . These derivatives were tested against various cancer cell lines, including human colon and mouse monocyte macrophage leukemic cell lines, and displayed promising results.

Lead Optimization for Drug Development

The drug-likeness of pyrazolo[3,4-d]pyrimidine derivatives is an important aspect of lead optimization in drug development. Compounds from this class with a ClogP value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during the lead optimization process .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2N7O2/c1-11-8-18(27-20(33)12-2-7-16(24)17(25)9-12)32(30-11)22-28-19-15(21(34)29-22)10-26-31(19)14-5-3-13(23)4-6-14/h2-10H,1H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSMZNWPQHQJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)

![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)

![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)

![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)